molecular formula C23H24N4O B13941964 N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide

N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide

Cat. No.: B13941964
M. Wt: 372.5 g/mol
InChI Key: FCAWWBYULLLTFE-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexylmethyl group attached to an indazole and indole moiety, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole and indole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine
  • 3-Methyl-N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine ethyl ester

Uniqueness

N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide stands out due to its unique combination of indazole and indole moieties, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C23H24N4O/c28-23(24-14-15-6-2-1-3-7-15)17-11-10-16-12-21(25-20(16)13-17)22-18-8-4-5-9-19(18)26-27-22/h4-5,8-13,15,25H,1-3,6-7,14H2,(H,24,28)(H,26,27)

InChI Key

FCAWWBYULLLTFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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